7-Methyl-[1,4]thiazepan-(5E)-ylideneamine
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Overview
Description
7-Methyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic organic compound that features a seven-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepane derivative.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: N-alkyl or N-acyl thiazepane derivatives.
Scientific Research Applications
7-Methyl-[1,4]thiazepan-(5E)-ylideneamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 7-Methyl-1,4-thiazepan-5-one
- 7-Methyl-1,4-thiazepan-1-one hydrochloride
Comparison: 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific ylideneamine functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazepane derivatives. The presence of the ylideneamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H12N2S |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
7-methyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine |
InChI |
InChI=1S/C6H12N2S/c1-5-4-6(7)8-2-3-9-5/h5H,2-4H2,1H3,(H2,7,8) |
InChI Key |
JXQWNOBSLLRHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NCCS1)N |
Origin of Product |
United States |
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